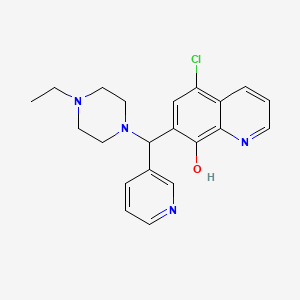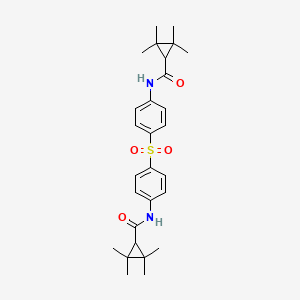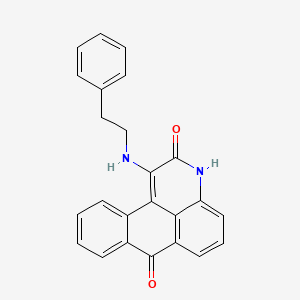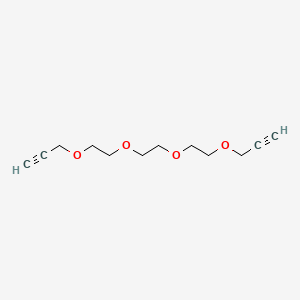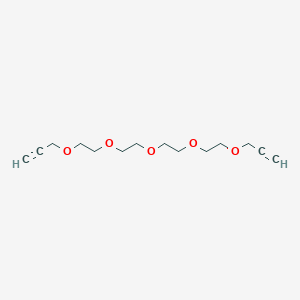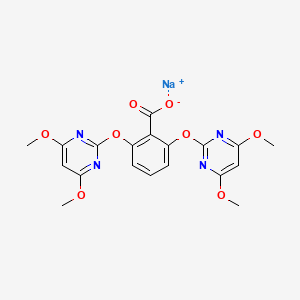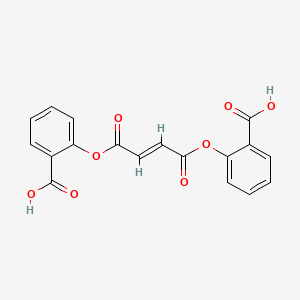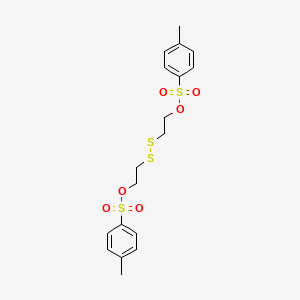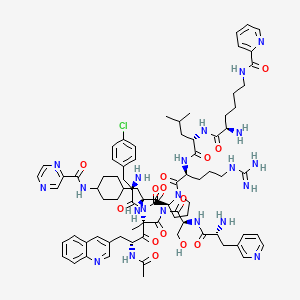
N-Acetyl-3-(3-quinolyl)alanyl-3-(4-chlorophenyl)alanyl-3-(3-pyridyl)alanyl-seryl-3-(4-pyrazinylcarbonylaminocyclohexyl)alanyl-N(epsilon)-picolinoyllysyl-leucyl-arginyl-prolyl-alaninamide
描述
N-Acetyl-3-(3-quinolyl)alanyl-3-(4-chlorophenyl)alanyl-3-(3-pyridyl)alanyl-seryl-3-(4-pyrazinylcarbonylaminocyclohexyl)alanyl-N(epsilon)-picolinoyllysyl-leucyl-arginyl-prolyl-alaninamide is a synthetic peptide that acts as a luteinizing hormone-releasing hormone (LHRH) antagonist. It is primarily used in scientific research related to endometriosis and cancer . The compound has a molecular formula of C80H104ClN21O14 and a molecular weight of 1619.27 g/mol .
准备方法
The synthesis of N-Acetyl-3-(3-quinolyl)alanyl-3-(4-chlorophenyl)alanyl-3-(3-pyridyl)alanyl-seryl-3-(4-pyrazinylcarbonylaminocyclohexyl)alanyl-N(epsilon)-picolinoyllysyl-leucyl-arginyl-prolyl-alaninamide involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. This technique allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is added and coupled to the growing chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and purified
Industrial production of this compound follows similar principles but on a larger scale, often utilizing automated peptide synthesizers to increase efficiency and yield.
化学反应分析
N-Acetyl-3-(3-quinolyl)alanyl-3-(4-chlorophenyl)alanyl-3-(3-pyridyl)alanyl-seryl-3-(4-pyrazinylcarbonylaminocyclohexyl)alanyl-N(epsilon)-picolinoyllysyl-leucyl-arginyl-prolyl-alaninamide undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
N-Acetyl-3-(3-quinolyl)alanyl-3-(4-chlorophenyl)alanyl-3-(3-pyridyl)alanyl-seryl-3-(4-pyrazinylcarbonylaminocyclohexyl)alanyl-N(epsilon)-picolinoyllysyl-leucyl-arginyl-prolyl-alaninamide has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in hormone regulation and receptor binding.
Medicine: Explored for its potential in treating endometriosis and hormone-dependent cancers.
Industry: Utilized in the development of peptide-based drugs and therapeutic agents
作用机制
N-Acetyl-3-(3-quinolyl)alanyl-3-(4-chlorophenyl)alanyl-3-(3-pyridyl)alanyl-seryl-3-(4-pyrazinylcarbonylaminocyclohexyl)alanyl-N(epsilon)-picolinoyllysyl-leucyl-arginyl-prolyl-alaninamide exerts its effects by binding to the gonadotropin-releasing hormone (GnRH) receptor, thereby inhibiting the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This inhibition leads to a decrease in the production of sex hormones such as estrogen and testosterone. The molecular targets and pathways involved include the GnRH receptor and downstream signaling pathways .
相似化合物的比较
N-Acetyl-3-(3-quinolyl)alanyl-3-(4-chlorophenyl)alanyl-3-(3-pyridyl)alanyl-seryl-3-(4-pyrazinylcarbonylaminocyclohexyl)alanyl-N(epsilon)-picolinoyllysyl-leucyl-arginyl-prolyl-alaninamide is unique among LHRH antagonists due to its specific amino acid sequence and high binding affinity for the GnRH receptor. Similar compounds include:
Cetrorelix: Another LHRH antagonist used in the treatment of hormone-dependent conditions.
Ganirelix: Used in assisted reproductive technology to control ovulation.
Degarelix: Used in the treatment of prostate cancer
These compounds share similar mechanisms of action but differ in their amino acid sequences and clinical applications.
属性
CAS 编号 |
138111-66-7 |
|---|---|
分子式 |
C80H104ClN21O14 |
分子量 |
1619.3 g/mol |
IUPAC 名称 |
N-[4-[(2S)-3-[[(2S,4R)-4-acetamido-2-[[(2R)-2-amino-3-(4-chlorophenyl)propanoyl]-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-amino-6-(pyridine-2-carbonylamino)hexanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-2-methyl-3-oxo-5-quinolin-3-ylpentanoyl]-[(2S)-2-[[(2R)-2-amino-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-2-amino-3-oxopropyl]cyclohexyl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C80H104ClN21O14/c1-46(2)36-63(98-68(106)55(82)16-7-9-31-92-70(108)60-18-8-10-30-90-60)71(109)97-61(19-12-32-93-79(86)87)75(113)100-35-13-20-66(100)77(115)102(74(112)58(85)39-48-21-25-53(81)26-22-48)80(4,67(105)62(95-47(3)104)41-51-37-52-15-5-6-17-59(52)94-43-51)78(116)101(76(114)65(45-103)99-69(107)56(83)40-50-14-11-29-88-42-50)73(111)57(84)38-49-23-27-54(28-24-49)96-72(110)64-44-89-33-34-91-64/h5-6,8,10-11,14-15,17-18,21-22,25-26,29-30,33-34,37,42-44,46,49,54-58,61-63,65-66,103H,7,9,12-13,16,19-20,23-24,27-28,31-32,35-36,38-41,45,82-85H2,1-4H3,(H,92,108)(H,95,104)(H,96,110)(H,97,109)(H,98,106)(H,99,107)(H4,86,87,93)/t49?,54?,55-,56-,57+,58-,61+,62-,63+,65+,66+,80+/m1/s1 |
InChI 键 |
RMGMPGFOSVZOOU-IGLMWVOESA-N |
手性 SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N1CCC[C@H]1C(=O)N(C(=O)[C@@H](CC2=CC=C(C=C2)Cl)N)[C@@](C)(C(=O)[C@@H](CC3=CC4=CC=CC=C4N=C3)NC(=O)C)C(=O)N(C(=O)[C@H](CC5CCC(CC5)NC(=O)C6=NC=CN=C6)N)C(=O)[C@H](CO)NC(=O)[C@@H](CC7=CN=CC=C7)N)NC(=O)[C@@H](CCCCNC(=O)C8=CC=CC=N8)N |
SMILES |
CC(C)CC(C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)N(C(=O)C(CC2=CC=C(C=C2)Cl)N)C(C)(C(=O)C(CC3=CC4=CC=CC=C4N=C3)NC(=O)C)C(=O)N(C(=O)C(CC5CCC(CC5)NC(=O)C6=NC=CN=C6)N)C(=O)C(CO)NC(=O)C(CC7=CN=CC=C7)N)NC(=O)C(CCCCNC(=O)C8=CC=CC=N8)N |
规范 SMILES |
CC(C)CC(C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)N(C(=O)C(CC2=CC=C(C=C2)Cl)N)C(C)(C(=O)C(CC3=CC4=CC=CC=C4N=C3)NC(=O)C)C(=O)N(C(=O)C(CC5CCC(CC5)NC(=O)C6=NC=CN=C6)N)C(=O)C(CO)NC(=O)C(CC7=CN=CC=C7)N)NC(=O)C(CCCCNC(=O)C8=CC=CC=N8)N |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
argtide N-Ac-3-Qal-pClPhe-3-Pal-Ser-PzACAla-PicLys-Leu-Arg-Pro-AlaNH2 N-acetyl-3-(3-quinolyl) alanyl-3-(4-chlorophenyl)alanyl-3-(3-pyridyl)alanyl-seryl-3-(4-pyrazinylcarbonylaminocyclohexyl)alanyl-N(epsilon)-picolinoyllysyl-leucyl-arginyl-prolyl-alaninamide |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


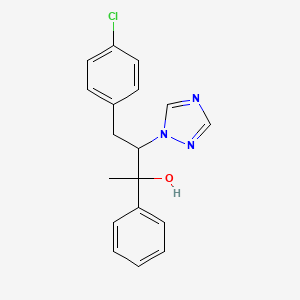
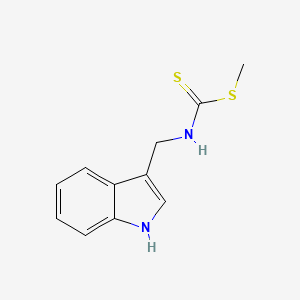
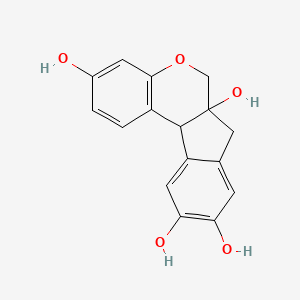
![N-[4-[2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetyl]phenyl]acetamide](/img/structure/B1667510.png)
